molecular formula C14H22O3 B1667563 Appenolide C CAS No. 148077-12-7

Appenolide C

Cat. No.: B1667563
CAS No.: 148077-12-7
M. Wt: 238.32 g/mol
InChI Key: KUWMUXMJJXXEDL-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Appenolide C is an antifungal isolated from the coprophilous fungus Podospora appendiculata.

Scientific Research Applications

Chlorogenic Acid: A Pharmacological Review

  • Overview : Chlorogenic Acid (CGA) is a widely available phenolic acid found in green coffee extracts and tea. It exhibits various biological and pharmacological effects.
  • Applications : CGA has antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension activities, and is a central nervous system stimulator. It also plays a role in lipid and glucose metabolism, which can be beneficial in treating disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity.
  • Source : (Naveed et al., 2018)

Use of C. elegans in Biomedical Research

  • Overview : Caenorhabditis elegans, a nematode worm, is an important model for biomedical research, especially for the functional characterization of novel drug targets.
  • Significance : This model is effective for whole-organism high-throughput compound screens and large-scale target validation in drug discovery.
  • Source : (Kaletta & Hengartner, 2006)

Cardenolide-Mediated Antitumor Activity

  • Overview : Cardenolides like ouabain and digitoxin have been studied for their potential in combating human refractory prostate cancer by inducing apoptosis.
  • Mechanism : The antitumor effects are linked to disorganization of nucleolar structure and a decrease in c-Myc expression.
  • Source : (Mijatovic et al., 2008)

Strophalloside and Anticancer Effects

  • Study Findings : Strophalloside, a cardenolide, was found to be a potential anticancer drug, acting through the mitochondrion-dependent caspase-3 pathway.
  • Source : (Zhang et al., 2015)

Properties

CAS No.

148077-12-7

Molecular Formula

C14H22O3

Molecular Weight

238.32 g/mol

IUPAC Name

3-[(E)-7-hydroxynon-1-enyl]-4-methyl-2H-furan-5-one

InChI

InChI=1S/C14H22O3/c1-3-13(15)9-7-5-4-6-8-12-10-17-14(16)11(12)2/h6,8,13,15H,3-5,7,9-10H2,1-2H3/b8-6+

InChI Key

KUWMUXMJJXXEDL-SOFGYWHQSA-N

Isomeric SMILES

CCC(CCCC/C=C/C1=C(C(=O)OC1)C)O

SMILES

CCC(CCCCC=CC1=C(C(=O)OC1)C)O

Canonical SMILES

CCC(CCCCC=CC1=C(C(=O)OC1)C)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Appenolide C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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